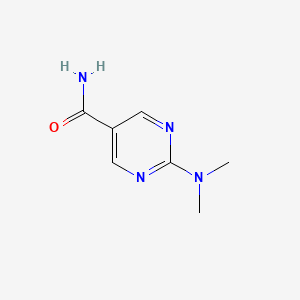
5-Pyrimidinecarboxamide, 2-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarboxamide, 2-(dimethylamino)- is an organic compound with the molecular formula C7H10N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 5-Pyrimidinecarboxamide, 2-(dimethylamino)- typically involves the reaction of pyrimidine derivatives with dimethylamine. One common method includes the reaction of 2-chloropyrimidine-5-carboxamide with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Pyrimidinecarboxamide, 2-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Pyrimidinecarboxamide, 2-(dimethylamino)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxamide, 2-(dimethylamino)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its effects on cell proliferation and survival .
Comparison with Similar Compounds
5-Pyrimidinecarboxamide, 2-(dimethylamino)- can be compared with other similar compounds such as:
2-(dimethylamino)pyrimidine-5-carboxamide: This compound has similar structural features but may differ in its chemical reactivity and biological activity.
2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl dimethylcarbamate: Known for its use as an insecticide, this compound has distinct applications compared to 5-Pyrimidinecarboxamide, 2-(dimethylamino)-.
The uniqueness of 5-Pyrimidinecarboxamide, 2-(dimethylamino)- lies in its specific chemical structure and the resulting properties that make it suitable for various applications in research and industry.
Properties
CAS No. |
82846-27-3 |
|---|---|
Molecular Formula |
C7H10N4O |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(dimethylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H10N4O/c1-11(2)7-9-3-5(4-10-7)6(8)12/h3-4H,1-2H3,(H2,8,12) |
InChI Key |
FHBGCSPWCHQWDG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


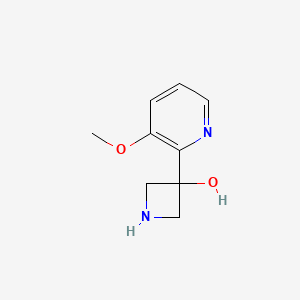
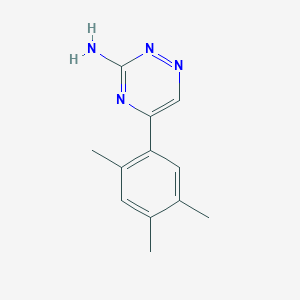
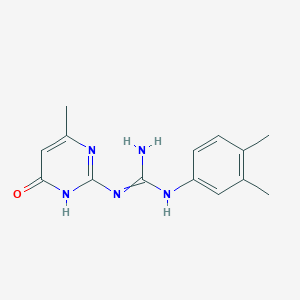
![tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11763571.png)


![3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11763595.png)

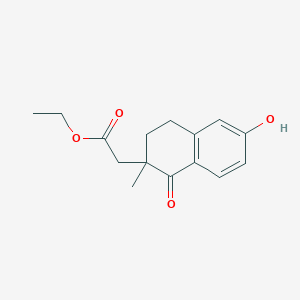

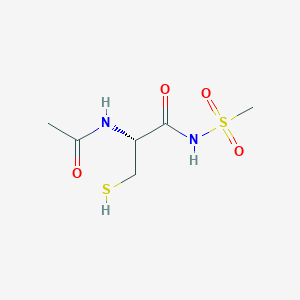
![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B11763611.png)
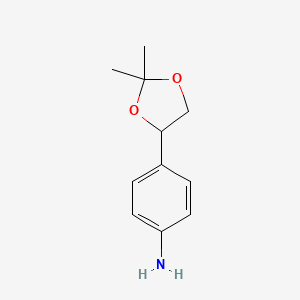
![(R)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11763632.png)
